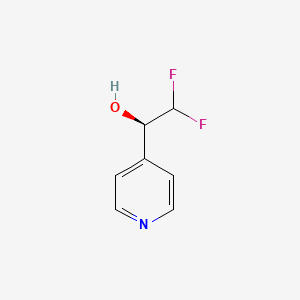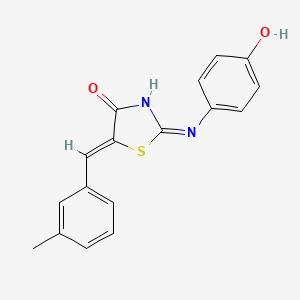
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone, also known as 3F-4MA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a synthetic analog of the naturally occurring compound, ibogaine, which has been shown to have psychoactive effects. However, unlike ibogaine, 3F-4MA does not have any psychoactive effects and is purely a research chemical. In
Applications De Recherche Scientifique
Synthetic Methodologies
The synthesis and chemical manipulation of compounds similar to 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone are pivotal in the development of novel photoaffinity reagents, indicating the compound's utility in exploring biological interactions through photoactivated processes. For example, the synthesis of p-Azidotetrafluoroaniline through methods employing stable carbamate intermediates demonstrates the compound's relevance in the synthesis of photoaffinity labels for biological research, highlighting the importance of fluorine and related functional groups in designing probes for biochemical studies (Chehade & Spielmann, 2000).
Optoelectronic Properties
Research into unsymmetrical diarylethene compounds, including those with fluorine atoms, underlines the significance of fluorine substitution on the optoelectronic properties of organic compounds. The study of such compounds reveals that the position of the fluorine atom significantly impacts their photochromism, fluorescence, and electrochemical properties. This suggests potential applications of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone in the development of materials with tailored optoelectronic properties for use in sensors, switches, and other photonic devices (Liu, Pu, & Liu, 2009).
Surface Modification and Separation Technologies
The fluoroalkyl end-capped vinyltrimethoxysilane oligomers' ability to undergo sol-gel reactions in the presence of talc to create superhydrophobic or superhydrophilic surfaces showcases the potential of fluorinated compounds in creating materials for oil/water separation. This demonstrates the applicability of such compounds in environmental remediation technologies and the development of materials with specialized surface properties (Oikawa et al., 2015).
Molecular Electronics and Photovoltaics
The design and synthesis of fused-ring electron acceptors for polymer solar cells, where fluorine substitution plays a critical role in tuning electronic properties, indicate the potential use of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone in the development of high-efficiency solar cells. Fluorine's influence on lowering LUMO energy levels and enhancing electron mobility suggests its utility in creating materials for next-generation photovoltaic devices (Dai et al., 2017).
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHQSZUTIMBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)


![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)

![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)
![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)
![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)